molecular formula C15H17NO3 B13470421 (3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester

(3-Hydroxy-naphthalen-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B13470421
M. Wt: 259.30 g/mol
InChI Key: SJEDBMPFEFFZDT-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxynaphthalene structure.

Preparation Methods

The synthesis of tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate linkage . The reaction conditions are generally mild, and the process can be completed in a relatively short time.

Chemical Reactions Analysis

tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic or basic conditions, releasing the free amine. This property is exploited in various synthetic processes to protect sensitive amine functionalities during multi-step reactions . The molecular targets and pathways involved depend on the specific application and the nature of the amine being protected.

Comparison with Similar Compounds

tert-Butyl N-(3-hydroxynaphthalen-2-yl)carbamate can be compared with other carbamate derivatives such as:

The uniqueness of tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate lies in its specific structure, which combines the stability of the tert-butyl carbamate group with the reactivity of the hydroxynaphthalene moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl N-(3-hydroxynaphthalen-2-yl)carbamate

InChI

InChI=1S/C15H17NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-9,17H,1-3H3,(H,16,18)

InChI Key

SJEDBMPFEFFZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1O

Origin of Product

United States

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